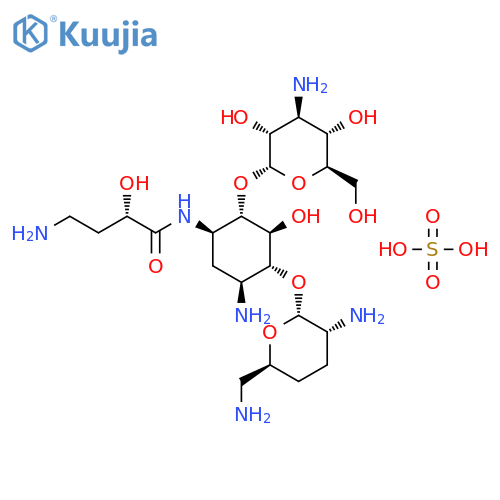Cas no 104931-87-5 (Arbekacin Sulfate (Technical Grade))

104931-87-5 structure
商品名:Arbekacin Sulfate (Technical Grade)
Arbekacin Sulfate (Technical Grade) 化学的及び物理的性質
名前と識別子
-
- HBK
- ARBEKACIN SULFATE
- HBK
- OC000459
- AC1L41UU
- Arbekacin sulfate (JP16)
- Habekacin
- Habekacin (TN)
- Habekacin sulfate
- SureCN445497
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1→4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-D-streptamine sulfate (salt)
- UNII-G7395HZ992
- Arbekacin Sulfate (Technical Grade)
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid
- Habekacin xsulfate
- ARBEKACIN SULFATE [WHO-DD]
- ARBEKACIN SULFATE [MART.]
- Arbekacin sulfate, Antibiotic for Culture Media Use Only
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyl-(1-4))-N'-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-, sulfate (salt)
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(2,6-DIAMINO-2,3,4,6-TETRADEOXY-.ALPHA.-D-ERYTHRO-HEXOPYRANOSYL-(1->4))-N1-((2S)-4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, SULFATE
- DTXCID8026694
- G7395HZ992
- ARBEKACIN SULFATE [MI]
- NPC-14
- CHEMBL3184482
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(2,6-diamino-2,3,4,6-tetradeoxy-alpha-D-erythro-hexopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide sulfate
- A-8298
- D01523
- 1665-RB
- Habekacinxsulfate
- SCHEMBL445497
- NCGC00167530-01
- ARBEKACIN SULPHATE
- DTXSID0046694
- Arbekacin sulfate (JP17)
- Tox21_112527
- CAS-104931-87-5
- CHEBI:31233
- 104931-87-5
- Arbekacin sulfate [JAN]
-
- インチ: InChI=1S/C22H44N6O10.H2O4S/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22;1-5(2,3)4/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34);(H2,1,2,3,4)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+;/m0./s1
- InChIKey: UTUVRPOLEMRKQC-XDJMXTNXSA-N
- ほほえんだ: OS(=O)(O)=O.NCC[C@@H](C(N[C@@H]1C[C@H](N)[C@@H](O[C@H]2O[C@H](CN)CC[C@H]2N)[C@H](O)[C@H]1O[C@H]1O[C@H](CO)[C@@H](O)[C@H](N)[C@H]1O)=O)O
計算された属性
- せいみつぶんしりょう: 650.27927134g/mol
- どういたいしつりょう: 650.27927134g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 19
- 重原子数: 43
- 回転可能化学結合数: 10
- 複雑さ: 839
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 380Ų
Arbekacin Sulfate (Technical Grade) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A767415-2.5mg |
Arbekacin Sulfate (Technical Grade) |
104931-87-5 | 2.5mg |
$ 437.00 | 2023-04-19 | ||
| TRC | A767415-10mg |
Arbekacin Sulfate (Technical Grade) |
104931-87-5 | 10mg |
$ 1631.00 | 2023-04-19 | ||
| TRC | A767415-1mg |
Arbekacin Sulfate (Technical Grade) |
104931-87-5 | 1mg |
$ 236.00 | 2023-04-19 |
Arbekacin Sulfate (Technical Grade) 関連文献
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555
104931-87-5 (Arbekacin Sulfate (Technical Grade)) 関連製品
- 149022-22-0(Amikacin Sulfate Salt)
- 67814-76-0(Isepamicin sulfate)
- 39831-55-5(Amikacin Disulfate)
- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 4770-00-7(3-cyano-4-nitroindole)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
